N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the thiadiazole ring.
Mechanism of Action
Target of Action
N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine, also known as 2-N,2-N-dimethyl-1,3,4-thiadiazole-2,5-diamine, is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity against various bacterial strains such asE. coli, B. mycoides, and C. albicans .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with bacterial cells, possibly disrupting cell wall synthesis or interfering with essential bacterial processes .
Biochemical Pathways
Given the antimicrobial activity of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may interfere with the biochemical pathways essential for bacterial growth and survival .
Result of Action
Based on the antimicrobial activity of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may lead to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted thiadiazole derivatives.
Scientific Research Applications
N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound without the dimethyl groups.
1,3,4-Thiadiazolidine-2-thione: A thiadiazole derivative with a thione group.
1,3,4-Thiadiazolidine-2,5-dithione: A thiadiazole derivative with two thione groups.
Uniqueness
N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-methylated counterparts.
Properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,4-thiadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIDPCSFALZPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-96-6 |
Source
|
Record name | N2,N2-dimethyl-1,3,4-thiadiazole-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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